molecular formula C12H15NO3 B7570223 Methyl 3-(oxolan-3-ylamino)benzoate

Methyl 3-(oxolan-3-ylamino)benzoate

Cat. No.: B7570223
M. Wt: 221.25 g/mol
InChI Key: QISOEYIYTGVNIX-UHFFFAOYSA-N
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Description

Methyl 3-(oxolan-3-ylamino)benzoate is a synthetic benzoic acid derivative featuring a methyl ester group at the carboxyl position and a 3-aminotetrahydrofuran (oxolane) substituent at the meta position of the benzene ring. This compound combines the lipophilic ester moiety with a polar cyclic ether amine, which may enhance solubility in both organic and aqueous media compared to simpler alkyl benzoates.

Properties

IUPAC Name

methyl 3-(oxolan-3-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)13-11-5-6-16-8-11/h2-4,7,11,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISOEYIYTGVNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(oxolan-3-ylamino)benzoate typically involves the reaction of methyl 3-aminobenzoate with oxolane derivatives under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the amino group of methyl 3-aminobenzoate and the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-3-ylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 3-(oxolan-3-ylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(oxolan-3-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Type Variations

Pyridazine/Isoxazole Derivatives (Ethyl Benzoates)

Ethyl benzoate derivatives with pyridazine or isoxazole-containing phenethylamino substituents (e.g., I-6230, I-6232, I-6273) exhibit distinct electronic and steric profiles compared to methyl 3-(oxolan-3-ylamino)benzoate:

  • Biological Activity : Pyridazine derivatives (e.g., I-6230) are often explored for kinase inhibition, while oxolane-containing compounds may favor central nervous system penetration due to improved solubility .
Table 1: Substituent-Driven Properties
Compound Substituent Type Key Properties
This compound Oxolane amino Enhanced polarity, metabolic stability
I-6230 (Ethyl benzoate derivative) Pyridazin-3-yl Aromatic stacking, kinase inhibition
I-6273 (Ethyl benzoate derivative) Methylisoxazol-5-yl Improved thermal stability

Ester Group Variations

Methyl vs. Ethyl Benzoates
  • Solubility : Methyl esters (e.g., methyl benzoate) generally exhibit higher volatility and lower molecular weight than ethyl esters, impacting their pharmacokinetic profiles .
  • Toxicity : Methyl benzoate demonstrates lower acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) compared to ethyl benzoate (LD₅₀ ~ 1300 mg/kg), suggesting that the methyl group in the target compound may reduce toxicity risks .
Table 2: Ester Group Comparison
Compound Ester Group Molecular Weight (g/mol) Acute Toxicity (LD₅₀, Rat Oral)
Methyl benzoate Methyl 136.15 >2000 mg/kg
Ethyl benzoate Ethyl 150.17 ~1300 mg/kg
Target compound* Methyl ~237.28 (calculated) Not reported

*Calculated based on structural formula.

Substituent Position Differences

  • Meta vs.

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